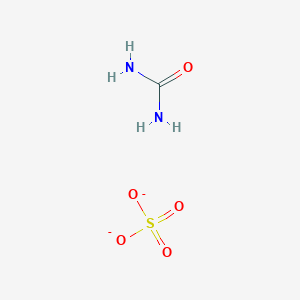
urea;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea sulfate, also known as urea sulfuric acid, is a compound formed by the reaction of urea and sulfuric acid. It is widely used in agriculture as a fertilizer due to its high nitrogen and sulfur content. Urea sulfate is also utilized in various industrial applications, including metal processing and cleaning agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Urea sulfate is typically synthesized by reacting urea with sulfuric acid. The reaction is exothermic and must be carefully controlled to prevent overheating. The general reaction is as follows:
CO(NH2)2+H2SO4→CO(NH2)2⋅H2SO4
The reaction is carried out at a temperature range of 75-117°C, with a preheating temperature of 60-100°C. The mass ratio of urea to sulfuric acid is typically maintained between 11.83:1 and 2:1 .
Industrial Production Methods
In industrial settings, urea sulfate is produced by continuously feeding urea and sulfuric acid into a reactor. The reaction mixture is then cooled and solidified to form urea sulfate particles. This method ensures high yield and product quality while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Urea sulfate undergoes several types of chemical reactions, including hydrolysis, decomposition, and complexation.
Hydrolysis: Urea sulfate can hydrolyze in the presence of water to form ammonium sulfate and carbon dioxide.
Decomposition: At elevated temperatures, urea sulfate decomposes to release ammonia and sulfur dioxide.
Complexation: Urea sulfate can form complexes with various metal ions, which are useful in metal processing and purification.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Decomposition: High temperatures (above 150°C) are required for decomposition.
Complexation: Metal salts such as copper sulfate or zinc sulfate are used as reagents.
Major Products Formed
Hydrolysis: Ammonium sulfate and carbon dioxide.
Decomposition: Ammonia and sulfur dioxide.
Complexation: Metal-urea sulfate complexes.
Aplicaciones Científicas De Investigación
Urea sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions, including the synthesis of other compounds.
Biology: Employed in studies related to nitrogen metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in metal processing, cleaning agents, and as a fertilizer to enhance crop yield and soil health
Mecanismo De Acción
The mechanism of action of urea sulfate involves its ability to release nitrogen and sulfur, which are essential nutrients for plant growth. In biological systems, urea sulfate can be hydrolyzed by the enzyme urease to release ammonia, which is then converted to ammonium ions. These ions are readily absorbed by plants and used in various metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness of Urea Sulfate
Urea sulfate is unique due to its combined nitrogen and sulfur content, making it highly effective as a fertilizer. It also has specific applications in metal processing and cleaning agents, where its ability to form complexes with metal ions is particularly valuable .
Propiedades
Fórmula molecular |
CH4N2O5S-2 |
|---|---|
Peso molecular |
156.12 g/mol |
Nombre IUPAC |
urea;sulfate |
InChI |
InChI=1S/CH4N2O.H2O4S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H2,1,2,3,4)/p-2 |
Clave InChI |
SSBRSHIQIANGKS-UHFFFAOYSA-L |
SMILES canónico |
C(=O)(N)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















